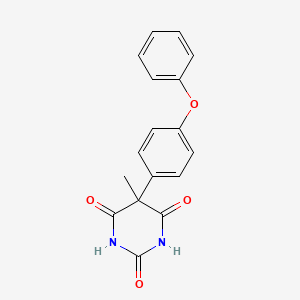

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione

Descripción general

Descripción

5-Metil-5-(4-Fenoxi-Fenil)-Pirimidina-2,4,6-Triona es un compuesto químico conocido por sus diversas aplicaciones en varios campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina sustituido con grupos fenoxi y fenilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Metil-5-(4-Fenoxi-Fenil)-Pirimidina-2,4,6-Triona típicamente implica la reacción de materiales de partida apropiados en condiciones controladas. Un método común incluye la condensación de 4-fenoxibenzaldehído con urea y acetoacetato de metilo en presencia de una base como el etoxido de sodio. La reacción se lleva a cabo en condiciones de reflujo, seguida de purificación mediante recristalización .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Metil-5-(4-Fenoxi-Fenil)-Pirimidina-2,4,6-Triona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos fenoxi o fenilo.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro tests have shown that 5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione can effectively inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .

Case Study: Inhibition of MMPs

A study published in MDPI demonstrated that iodinated variants of pyrimidine derivatives showed promising results as MMP inhibitors. The synthesis of these compounds involved various chemical modifications to enhance their efficacy against cancer cells. The findings suggested that the introduction of phenoxy groups could improve the selectivity and potency of these inhibitors .

Biochemistry

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes related to metabolic pathways. Its interaction with various cytochrome P450 enzymes has been studied to understand its pharmacokinetic properties better. For example, it was found to exhibit low inhibitory promiscuity against several CYP450 isoforms, indicating a favorable profile for further drug development .

Table: Enzyme Interaction Profile

| Enzyme | Inhibition Potential | Remarks |

|---|---|---|

| CYP450 1A2 | Moderate | Potential for drug interactions |

| CYP450 2D6 | Low | Minimal impact on metabolism |

| CYP450 3A4 | Low | Safe for concurrent medications |

Material Science

Polymer Applications

In addition to its medicinal uses, this compound has potential applications in the development of polymeric materials. Its structural characteristics allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and coatings.

Mecanismo De Acción

El mecanismo de acción de 5-Metil-5-(4-Fenoxi-Fenil)-Pirimidina-2,4,6-Triona implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, lo que interrumpe su función normal. Esta inhibición puede conducir a varios efectos biológicos, como la supresión del crecimiento microbiano o la inducción de apoptosis en células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Famoxadón: Un compuesto relacionado con características estructurales y aplicaciones similares.

Oxazolidinonas: Una clase de compuestos que comparten la estructura principal de la oxazolidina-2,4-diona.

Singularidad

5-Metil-5-(4-Fenoxi-Fenil)-Pirimidina-2,4,6-Triona es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su combinación de grupos fenoxi y fenilo en el anillo de pirimidina lo diferencia de otros compuestos similares y contribuye a sus diversas aplicaciones .

Actividad Biológica

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 310.3041 g/mol

- SMILES Notation : CC1(C(=O)NC(=O)NC1=O)c2ccc(cc2)Oc3ccccc3

The compound belongs to the class of diphenylethers, characterized by its unique substitution pattern which contributes to its biological properties and applications in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0227 µM |

| S. aureus | 0.025 µM |

| A. flavus | 0.030 µM |

| A. niger | 0.035 µM |

These findings suggest that the compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly suppress cell growth and viability in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study involving the treatment of A431 vulvar epidermal carcinoma cells demonstrated that the compound inhibited cell proliferation and migration effectively. The compound was administered at varying concentrations, with an observed IC value indicating potent activity against tumor cells:

- IC : 0.015 µM for A431 cells

- Mechanism : Induction of G1-phase cell cycle arrest leading to increased apoptosis rates compared to control groups .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism disrupts normal cellular processes in both microbial and cancerous cells, leading to reduced growth or increased cell death .

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidine derivatives but stands out due to its unique phenoxy substitution:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Famoxadone | Similar core structure | Antifungal |

| Oxazolidinones | Contains oxazolidine ring | Antibacterial |

| 5-Biphenyl derivatives | Multiple phenyl substitutions | Anticancer |

This comparison highlights the distinctiveness of this compound in terms of its chemical behavior and biological efficacy .

Propiedades

Número CAS |

288102-94-3 |

|---|---|

Fórmula molecular |

C17H14N2O4 |

Peso molecular |

310.30 g/mol |

Nombre IUPAC |

5-methyl-5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H14N2O4/c1-17(14(20)18-16(22)19-15(17)21)11-7-9-13(10-8-11)23-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22) |

Clave InChI |

RTBMLCLTYAPKIF-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

SMILES canónico |

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.